N-[(2,6-difluorophenyl)methyl]cyclopropanamine
Overview
Description
N-[(2,6-difluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . It is also known by its IUPAC name, N-(2,6-difluorobenzyl)cyclopropanamine . This compound is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-difluorophenyl)methyl]cyclopropanamine: Similar structure but with fluorine atoms at the 2 and 4 positions.
N-[(2,6-dichlorophenyl)methyl]cyclopropanamine: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
N-[(2,6-difluorophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity . The presence of the cyclopropane ring also adds to its distinct chemical properties .
Biological Activity
N-[(2,6-difluorophenyl)methyl]cyclopropanamine is an organic compound characterized by its cyclopropanamine structure, which is substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme interactions.
Chemical Structure and Properties
- Molecular Formula : C10H11F2N
- Molecular Weight : Approximately 185.20 g/mol
- Functional Groups : Cyclopropane ring, amine group, difluorophenyl group
The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and neurotransmitter receptors. The difluorophenyl group is believed to enhance binding affinity to specific targets, potentially leading to therapeutic effects in various conditions.
Potential Targets:
- Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors suggest implications for mood regulation and treatment of anxiety or depression.
- Enzymatic Pathways : Preliminary studies indicate that this compound may modulate specific biochemical pathways by interacting with enzymes involved in metabolic processes.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Here are some key findings:
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
- Binding Affinity Studies : Structure-activity relationship (SAR) studies suggest that modifications to the difluorophenyl group can significantly alter binding affinities to target receptors .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-[(2,4-difluorophenyl)methyl]cyclopropanamine | Cyclopropanamine | Different fluorination pattern affecting activity |
N-(3-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Single fluorine atom reduces lipophilicity |
N-(2-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Variation in substitution pattern influences binding |
The unique positioning of the fluorine atoms in this compound may enhance its reactivity and biological activity compared to other derivatives.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of various cyclopropanamine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition was linked to alterations in metabolic pathways essential for parasite survival .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJAYNMZLKUGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255375 | |
Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-37-8 | |
Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625437-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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